molecular formula C14H18O B13790733 2,2,4-Trimethyl-4-phenylcyclopentanone CAS No. 69278-40-6

2,2,4-Trimethyl-4-phenylcyclopentanone

Cat. No.: B13790733
CAS No.: 69278-40-6
M. Wt: 202.29 g/mol
InChI Key: SHZFCSMUTTUMRK-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-phenylcyclopentanone is an organic compound with the molecular formula C14H18O It is a cyclopentanone derivative characterized by the presence of three methyl groups and a phenyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-4-phenylcyclopentanone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-3-methyl-2-butanone with α-methylstyrene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-4-phenylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2,2,4-Trimethyl-4-phenylcyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-4-phenylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane:

    2,2,4-Trimethyl-3-pentanone: Another structural isomer with distinct reactivity and uses.

Uniqueness

2,2,4-Trimethyl-4-phenylcyclopentanone is unique due to the presence of both a cyclopentanone ring and a phenyl group, which confer specific chemical reactivity and potential applications not shared by its isomers. The combination of these structural features makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

69278-40-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2,2,4-trimethyl-4-phenylcyclopentan-1-one

InChI

InChI=1S/C14H18O/c1-13(2)10-14(3,9-12(13)15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

SHZFCSMUTTUMRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC1=O)(C)C2=CC=CC=C2)C

Origin of Product

United States

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